![molecular formula C16H12F2N4OS B6427872 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea CAS No. 2034498-63-8](/img/structure/B6427872.png)
1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea (DFTP) is a novel synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to be a potent and selective inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). It has been studied for its potential use in the treatment of various diseases and conditions, including cancer and inflammation. In addition, DFTP has been found to have anti-bacterial, anti-fungal, and anti-viral properties.
Wirkmechanismus
1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea has been found to be a potent and selective inhibitor of CYP2C9, an enzyme involved in the metabolism of a variety of drugs and other compounds. The mechanism of action of 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is thought to involve the binding of the compound to the active site of the enzyme, which results in the inhibition of its activity. In addition, 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea has been found to have anti-bacterial, anti-fungal, and anti-viral properties, which may be due to its ability to inhibit the activity of other enzymes involved in the metabolism of these compounds.
Biochemical and Physiological Effects
1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of the enzyme CYP2C9, which is involved in the metabolism of a variety of drugs and other compounds. This inhibition can lead to improved drug efficacy and reduced side effects. In addition, 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea has been found to have anti-bacterial, anti-fungal, and anti-viral properties, which may be due to its ability to inhibit the activity of other enzymes involved in the metabolism of these compounds.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea has been studied for its potential use in the treatment of various diseases and conditions. The advantages of using 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea in lab experiments include its potency and selectivity as an inhibitor of CYP2C9, its anti-bacterial, anti-fungal, and anti-viral properties, and its relative safety and low toxicity. However, there are some limitations to using 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea in lab experiments. For example, the compound has not been extensively studied in humans, and its effects on humans are not well understood. In addition, the compound is relatively expensive and difficult to obtain.
Zukünftige Richtungen
The potential applications of 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea are vast and varied. Future research should focus on further exploring the compound’s potential uses in the treatment of various diseases and conditions, as well as its potential use in the development of new drugs and other compounds. In addition, further research should focus on exploring the compound’s mechanism of action, as well as its biochemical and physiological effects. Finally, further research should focus on exploring the compound’s safety and toxicity, as well as its potential use in the development of new drugs and other compounds.
Synthesemethoden
1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is synthesized through a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2,6-difluorobenzaldehyde with 3-(thiophen-3-yl)pyrazin-2-ylmethyl isocyanate in the presence of a base catalyst. This reaction forms 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea. The second step involves the reaction of 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea with an alkylating agent in the presence of a base catalyst. This reaction forms 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea.
Wissenschaftliche Forschungsanwendungen
1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea has been studied for its potential use in the treatment of various diseases and conditions. In particular, it has been found to be a potent and selective inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of a variety of drugs and other compounds, and its inhibition can lead to improved drug efficacy and reduced side effects. In addition, 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c17-11-2-1-3-12(18)15(11)22-16(23)21-8-13-14(20-6-5-19-13)10-4-7-24-9-10/h1-7,9H,8H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIIQZDXTDQAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.